molecular formula C11H18N4 B1482118 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2097970-45-9

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

Cat. No. B1482118
CAS RN: 2097970-45-9
M. Wt: 206.29 g/mol
InChI Key: IBCUOIVDVUVHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine” is a derivative of GYH2-18, a type II HBV CAM with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5 (4H)-carboxamine (DPPC) skeleton . It has been evaluated for its anti-HBV activity .


Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .

Scientific Research Applications

Anticancer Applications

Research into pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives has demonstrated significant potential in the treatment of various cancers. Specifically, derivatives similar to the compound have shown cytotoxicity against human cancer cell lines, including HeLa (human cervix), NCI-H460 (human lung), PC-3 (human prostate), and NIH-3T3 (mouse embryo fibroblasts). Certain analogs exhibited superior cytotoxicity compared to standard drugs like etoposide, highlighting their potential as anticancer agents (Alam et al., 2018).

Antibacterial and Antifungal Applications

Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. The novel synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and their evaluation against bacterial strains demonstrate the versatility and potential of these compounds in combating bacterial infections. The comprehensive characterization of these derivatives, alongside their antibacterial evaluation, underscores the ongoing exploration of pyrazolo[1,5-a]pyrazine derivatives in the development of new antibacterial agents (Prasad, 2021).

Synthesis and Chemical Characterization

The synthetic approaches and chemical characterization of pyrazolo[1,5-a]pyrazine derivatives have been a significant area of research. Studies focused on heterocyclizations of pyrazolamines with various carboxylic acid derivatives have contributed to the development of novel pyrazolo[1,5-a]pyrimidines and pyrazolines. These studies not only expand the chemical diversity of pyrazolo[1,5-a]pyrazine derivatives but also enhance understanding of their chemical properties and potential applications in medicinal chemistry (Lipson et al., 2006).

Biochemical Analysis

Biochemical Properties

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a modulator of HBV capsid assembly, interacting with the HBV core protein to inhibit viral replication . Additionally, it may interact with other biomolecules, such as integrin beta 4 and reactive oxygen species (ROS), affecting cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in A549 lung cancer cells, elevating levels of integrin beta 4 and ROS . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of HBV capsid assembly by binding to the HBV core protein, thereby preventing the formation of functional viral particles . Additionally, it may modulate enzyme activity and gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, it may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in ROS production, thereby affecting cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with biomolecules and its overall efficacy in modulating cellular processes .

properties

IUPAC Name

2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c12-3-4-14-5-6-15-10(8-14)7-11(13-15)9-1-2-9/h7,9H,1-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCUOIVDVUVHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
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2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 3
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 4
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 5
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 6
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2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

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